9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-based carboxamide derivative features a 4-methoxyphenyl group at position 9 and a 4-(trifluoromethyl)phenyl group at position 2. The methoxy group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing, creating a polarized molecular framework. Such structural attributes are critical for its physicochemical properties and biological interactions. The compound is synthesized via multi-step reactions involving thiourea intermediates and S-alkylation, as exemplified in similar purine derivatives .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c1-31-13-8-6-12(7-9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-2-4-11(5-3-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQGDWYBDHGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H14F3N5O
- Molecular Weight : 429.4 g/mol
- CAS Number : 888426-30-0
Biological Activity Overview
The compound has been investigated for various biological activities, particularly in the context of cancer therapy. Its structural features suggest potential interactions with biological targets involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Here are key findings:
-
Cell Line Sensitivity :
- The compound exhibited significant cytotoxicity against Hep-2 cancer cell lines with an IC50 value of approximately 0.74 mg/mL, indicating effective inhibition of cell growth .
- In other studies, it demonstrated activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with varying degrees of potency .
-
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents. Flow cytometry analyses have shown increased apoptotic rates in treated cell lines .
- Inhibition of specific kinases associated with cancer progression has also been reported, suggesting a multi-target action profile that could enhance its therapeutic efficacy .
Research Findings and Case Studies
Several research studies have documented the biological activity of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Abdel-Aziz et al. (2022) | Hep-2 | 0.74 mg/mL | Induces apoptosis |
| Zheng et al. (2023) | MCF7 | 3.79 µM | Inhibits proliferation |
| Wei et al. (2023) | NCI-H460 | 12.50 µM | Apoptosis induction |
Structure-Activity Relationship (SAR)
The presence of the methoxy and trifluoromethyl groups in the structure is crucial for enhancing the compound's lipophilicity and improving its interaction with biological membranes, potentially leading to increased bioavailability and cellular uptake .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of purine compounds exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication in various strains, including adenovirus and rotavirus. The compound under discussion may demonstrate similar efficacy due to its structural similarities with known antiviral agents .
Anticancer Properties
Compounds containing purine structures have been investigated for their anticancer activities. They may function by inhibiting specific enzymes involved in nucleotide synthesis or by interfering with DNA replication processes in cancer cells. Preliminary studies suggest that 9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide could be evaluated for its potential to induce apoptosis in tumor cells .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of certain enzymes such as kinases or phosphodiesterases, which play critical roles in cellular signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in diseases characterized by dysregulated signaling pathways, including cancer and inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that purines can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. The compound could be investigated for its ability to protect neural cells from damage associated with neurodegenerative diseases .
Case Studies
- Antiviral Efficacy
- Cytotoxicity Against Cancer Cells
- Kinase Inhibition Studies
Chemical Reactions Analysis
Core Purine Ring Formation and Functionalization
The purine scaffold is synthesized via condensation reactions. A key precursor, diaminomaleonitrile (DAMN), reacts with aryl isocyanates (e.g., 4-methoxyphenyl isocyanate) to form urea intermediates. Subsequent cyclization with aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under basic conditions (triethylamine, TEA) yields the purine core .
Example Reaction Pathway :
-
Step 1 : DAMN + aryl isocyanate → urea intermediate
-
Step 2 : Cyclization with aldehyde → 8-oxo-purine derivative
| Reaction Component | Conditions | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| Urea formation | THF, room temperature | None | 75–85% | |
| Cyclization | Reflux, TEA | Iodine (catalytic) | 60–70% |
Carboxamide Group Formation
The carboxamide at position 6 is generated through hydrolysis of a nitrile intermediate . Cyanoacetamide reacts with activated pyridone derivatives in ethanol under piperidine catalysis .
Reaction Mechanism :
-
Step 1 : Michael addition of cyanoacetamide to a ketone
-
Step 2 : Cyclization and hydrolysis → carboxamide
| Step | Conditions | Catalyst | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | Ethanol, piperidine | None | 70–85% |
Oxidation and Reduction Reactions
The 8-oxo group is stabilized via oxidation of a dihydro precursor . Osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) are used for oxidative diol cleavage in related purine systems .
Example :
-
Substrate: 8,9-dihydro-7H-purine → Product: 8-oxo-purine
-
Oxidizing Agents : OsO₄/NaIO₄ or PCC (for alcohol oxidation) .
| Reaction Type | Conditions | Oxidant | Yield | Source |
|---|---|---|---|---|
| Diol oxidation | HFIP, 25°C | OsO₄/NaIO₄ | 50–60% | |
| Alcohol oxidation | Dichloromethane, RT | PCC | 70–75% |
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl group at position 9 undergoes formylation via Vilsmeier-Haack conditions (POCl₃/DMF) . This reaction is selective for nucleophilic carbons on aromatic rings.
Example :
-
Substrate : 7-arylpurine → Product : 3-formylpurine derivative
Table 1: Key Reaction Conditions for Functionalization
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃ | HFIP | 100°C | 65–80% |
| Carboxamide Formation | Piperidine | Ethanol | Reflux | 70–85% |
| Oxidation (8-oxo) | OsO₄/NaIO₄ | HFIP | 25°C | 50–60% |
Table 2: Bioactivity of Structural Analogues
| Substituent (Position) | Biological Target | IC₅₀/EC₅₀ | Cell Line | Source |
|---|---|---|---|---|
| CF₃-phenyl (C2) | EGFR L858R/T790M/C797S | 2.9–9.3 μM | HUH7 | |
| 4-Methoxy (C9) | ATP-binding sites | <10 μM | MCF7 |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Bioactivity
The herbicidal activity of purine-6-carboxamides is highly substituent-dependent. In a study screening compounds against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli), derivatives with 4-methoxyphenyl (R) and 4-(trifluoromethyl)phenyl (R₁) groups exhibited moderate activity against rape but weak activity against barnyard grass. In contrast:
- Compounds with 4-nitrophenyl (R₁) showed enhanced activity against rape, likely due to stronger electron-withdrawing effects.
- Derivatives bearing 3,4,5-trimethoxyphenyl (R) demonstrated reduced potency, suggesting steric hindrance or excessive hydrophilicity .
Table 1: Herbicidal Activity of Selected Purine-6-carboxamides
| R | R₁ | Activity (Rape) | Activity (Barnyard Grass) |
|---|---|---|---|
| 4-Methoxyphenyl | 4-(Trifluoromethyl)phenyl | Moderate | Weak |
| 4-Chlorobenzyl | 4-Nitrophenyl | High | Weak |
| 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | Low | None |
Structural and Physicochemical Comparisons
a. 9-(4-Ethoxyphenyl)-2-(4-Methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Substituents: 4-Ethoxyphenyl (R), 4-methylphenyl (R₁).
- The methyl group lacks the electron-withdrawing effect of trifluoromethyl, resulting in weaker polarization .
b. 9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Substituents: 2-Ethoxyphenyl (R), 4-fluorophenyl (R₁).
- The fluorine atom (weaker electron-withdrawing than CF₃) may reduce binding affinity compared to the target compound .
c. 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Table 2: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Weight (g/mol) | logP* | Key Substituent Effects |
|---|---|---|---|
| Target Compound | ~430 | 3.2 (est.) | Balanced polarity from OMe/CF₃ |
| 9-(4-Ethoxyphenyl)-2-(4-methylphenyl)... | 367.4 | 3.8 (est.) | Higher lipophilicity (ethoxy) |
| 9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)... | 393.37 | 2.9 (est.) | Steric hindrance (ortho-ethoxy) |
| 8,9-Dihydro-2-methyl-9-(4-methylphenyl)... | 283.29 | 2.5 (est.) | Reduced polarization (methyl) |
*Estimated using fragment-based methods.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
